molecular formula C22H20N2O2 B14675482 N,N'-(benzene-1,3-diyldimethanediyl)dibenzamide CAS No. 33891-00-8

N,N'-(benzene-1,3-diyldimethanediyl)dibenzamide

Cat. No.: B14675482
CAS No.: 33891-00-8
M. Wt: 344.4 g/mol
InChI Key: SENZXMOVVOTOES-UHFFFAOYSA-N
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Description

1,3-Bis(benzoylaminomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two benzoylaminomethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(benzoylaminomethyl)benzene typically involves the reaction of benzoyl chloride with 1,3-bis(aminomethyl)benzene. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 1,3-Bis(benzoylaminomethyl)benzene can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzoylaminomethyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of iron(III) bromide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1,3-Bis(benzoylaminomethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(benzoylaminomethyl)benzene involves its interaction with specific molecular targets. The benzoylaminomethyl groups can form hydrogen bonds with various biological molecules, influencing their activity. The aromatic benzene ring can also participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(aminomethyl)benzene: Lacks the benzoyl groups, making it less hydrophobic and less reactive in certain chemical reactions.

    1,3-Bis(acetylaminomethyl)benzene: Contains acetyl groups instead of benzoyl groups, which can influence its reactivity and biological activity.

Uniqueness

1,3-Bis(benzoylaminomethyl)benzene is unique due to the presence of benzoylaminomethyl groups, which enhance its hydrophobicity and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in drug development.

Properties

CAS No.

33891-00-8

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N-[[3-(benzamidomethyl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H20N2O2/c25-21(19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(26)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25)(H,24,26)

InChI Key

SENZXMOVVOTOES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

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